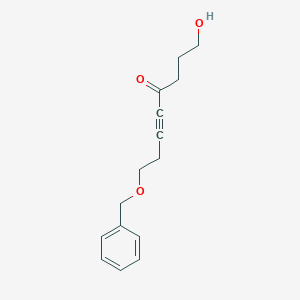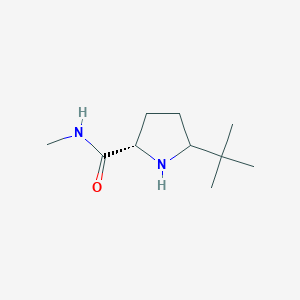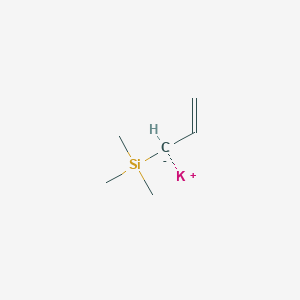
potassium;trimethyl(prop-2-enyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;trimethyl(prop-2-enyl)silane is an organosilicon compound with the molecular formula C6H13KSi. It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one prop-2-enyl group. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium;trimethyl(prop-2-enyl)silane can be synthesized through several methods. One common approach involves the reaction of trimethyl(prop-2-enyl)silane with potassium metal. The reaction typically occurs in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction can be represented as follows:
Trimethyl(prop-2-enyl)silane+Potassium→this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;trimethyl(prop-2-enyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The prop-2-enyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds.
Aplicaciones Científicas De Investigación
Potassium;trimethyl(prop-2-enyl)silane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which potassium;trimethyl(prop-2-enyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The prop-2-enyl group provides a reactive site for further chemical modifications, allowing the compound to participate in diverse chemical reactions. The pathways involved often include nucleophilic substitution and addition reactions, where the silicon atom plays a crucial role.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylpropene: Similar in structure but lacks the potassium atom.
Propargyloxytrimethylsilane: Contains a propargyloxy group instead of a prop-2-enyl group.
Allyltrimethylsilane: Contains an allyl group instead of a prop-2-enyl group.
Uniqueness
Potassium;trimethyl(prop-2-enyl)silane is unique due to the presence of the potassium atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where other compounds may not be suitable.
Propiedades
Número CAS |
629663-13-4 |
|---|---|
Fórmula molecular |
C6H13KSi |
Peso molecular |
152.35 g/mol |
Nombre IUPAC |
potassium;trimethyl(prop-2-enyl)silane |
InChI |
InChI=1S/C6H13Si.K/c1-5-6-7(2,3)4;/h5-6H,1H2,2-4H3;/q-1;+1 |
Clave InChI |
YKDOTEJDCJEUOO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[CH-]C=C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


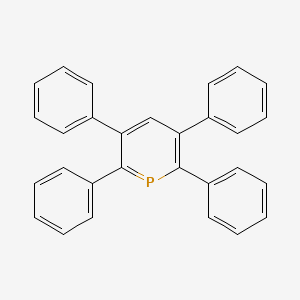
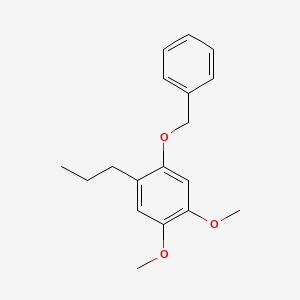
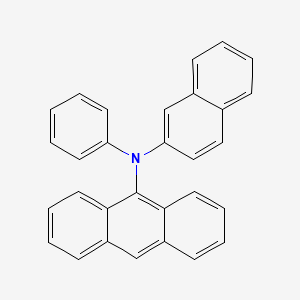
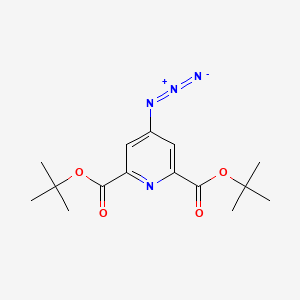
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)
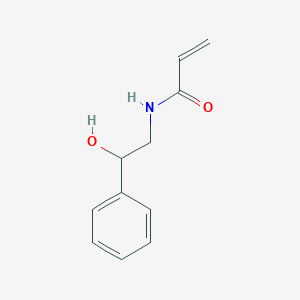
![2-[(E)-(3-Methylbutylidene)amino]phenol](/img/structure/B12577932.png)
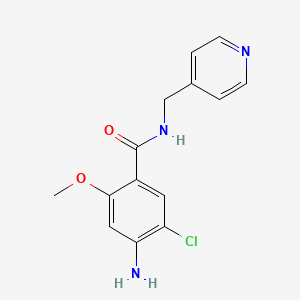
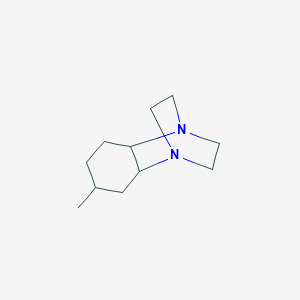
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)
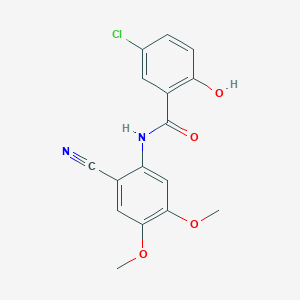
![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)
